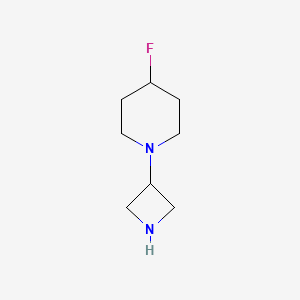

1-(Azetidin-3-yl)-4-fluoropiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-fluoropiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FN2/c9-7-1-3-11(4-2-7)8-5-10-6-8/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXLDDRNDNFPGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293226 | |

| Record name | 1-(3-Azetidinyl)-4-fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194427-25-3 | |

| Record name | 1-(3-Azetidinyl)-4-fluoropiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194427-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Azetidinyl)-4-fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Azetidine and Piperidine Motifs in Chemical Research

The foundational structure of 1-(Azetidin-3-yl)-4-fluoropiperidine is built upon two significant nitrogen-containing saturated heterocycles: azetidine (B1206935) and piperidine (B6355638). These motifs are prevalent in medicinal chemistry and drug discovery due to their unique structural and biological properties.

Azetidine: The azetidine ring is a four-membered nitrogen-containing heterocycle. researchgate.net Its significance in medicinal chemistry stems from its satisfactory stability and molecular rigidity. nih.gov Though historically considered challenging to synthesize, recent advancements have made them more accessible for research. nih.govrsc.org The strained four-membered ring provides a unique conformational constraint that can be advantageous in drug design, potentially leading to higher affinity for biological targets by reducing the entropy of binding. enamine.net Compounds containing the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, and have been utilized in treating central nervous system disorders. nih.gov The azetidine scaffold is a valuable tool for controlling molecular geometry and optimizing interactions with biological targets.

Piperidine: The piperidine ring, a six-membered nitrogen heterocycle, is one of the most important and frequently encountered structural units in pharmaceuticals. bohrium.comresearchgate.netnih.gov It is a cornerstone in the synthesis of medicinal agents and is present in numerous FDA-approved drugs. bohrium.comresearchgate.netarizona.edu The prevalence of the piperidine motif is due to its ability to serve as a versatile scaffold that can be readily functionalized to interact with various biological targets. nih.gov Piperidine derivatives have shown a broad spectrum of biological activities, including acting as anticancer, antiviral, analgesic, anti-inflammatory, and antipsychotic agents. bohrium.comresearchgate.net

The combination of the rigid, strained azetidine ring with the flexible, yet conformationally defined, piperidine ring in a single molecule creates a scaffold with unique three-dimensional properties. This allows for the precise spatial arrangement of functional groups, a key strategy in designing molecules with specific biological functions. frontiersin.org

Rationale for Fluorine Incorporation in Heterocyclic Systems

Synthesis of the Azetidine (B1206935) Core

The construction of the strained four-membered azetidine ring requires specialized synthetic approaches. Key strategies include ring-closing reactions, the functionalization of strained precursors, the use of acyclic precursors, and methods to control stereochemistry.

Ring-Closing Methodologies

Intramolecular cyclization is a fundamental approach to forming the azetidine ring. These methods typically involve the formation of a carbon-nitrogen bond to close the four-membered ring.

Intramolecular Nucleophilic Substitution: A prevalent method involves the intramolecular SN2 reaction of γ-amino halides or sulfonates. nih.govstudyx.ai In this approach, a nitrogen nucleophile displaces a leaving group on the third carbon of a propyl chain, effectively forming the azetidine ring. studyx.ai The efficiency of this cyclization can be influenced by the nature of the substituents on both the nitrogen and the carbon backbone.

Photochemical Cyclizations: Photochemical methods offer unique pathways to azetidine synthesis by accessing high-energy intermediates.

The aza Paternò–Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, provides a direct route to functionalized azetidines. nih.govresearchgate.netrsc.org This reaction can be performed intermolecularly or intramolecularly. nih.govrsc.org Visible-light-mediated versions of this reaction have been developed, offering milder conditions. researchgate.netacs.org

The Norrish-Yang cyclization is another powerful photochemical tool. beilstein-journals.orgnih.gov This intramolecular reaction typically involves the photo-excitation of an α-amino ketone, leading to a 1,5-hydrogen abstraction followed by radical recombination to form a 3-hydroxyazetidine. beilstein-journals.orgdurham.ac.uk

Radical Cyclizations: Radical-based methods have also been employed for azetidine synthesis. For instance, an anti-Baldwin 4-exo-dig radical cyclization of ynamides, promoted by copper photoredox catalysis, has been shown to produce azetidines with high regioselectivity. nih.gov

Strain-Release Approaches

The inherent ring strain of certain small-ring systems can be harnessed to drive the formation of azetidines.

Functionalization of 1-Azabicyclobutanes (ABBs): ABBs are highly strained bicyclic compounds that can undergo stereospecific ring-opening reactions with a variety of nucleophiles. This strain-release functionalization provides a modular and programmable route to complex, stereopure azetidines. nih.govacs.orgchemrxiv.org This method allows for the rapid generation of diverse azetidine libraries. chemrxiv.org A four-component strain-release-driven synthesis has also been developed, leveraging the ring-opening of azabicyclo[1.1.0]butane. nih.gov

Ring Expansion of Aziridines: Three-membered aziridine (B145994) rings can be expanded to four-membered azetidines. A notable example is the [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes, which yields highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This process involves an ylide-type mechanism and a ring-opening/ring-closing cascade. nih.gov

Precursor-Based Syntheses

Acyclic or larger ring precursors can be strategically manipulated to form the azetidine ring.

From β-Amino Alcohols: A straightforward synthesis of azetidines can be achieved starting from commercially available β-amino alcohols. thieme-connect.com A key step in this methodology often involves the formation of a C-C bond through an intramolecular reaction. thieme-connect.com

From Acyclic Precursors: Various methods have been developed to construct azetidines from acyclic starting materials. These often involve a sequence of reactions to build the necessary carbon and nitrogen framework before the final ring-closing step. For example, a one-pot N-H insertion/cyclization strategy can be used to synthesize 2,2-disubstituted azetidines. acs.org

Ring Contraction: Although less common, the contraction of five-membered rings, such as pyrrolidines, can also be a route to azetidine derivatives. magtech.com.cn

Stereoselective Azetidine Synthesis

Controlling the stereochemistry of the azetidine ring is crucial for its application in medicinal chemistry.

Asymmetric Catalysis: The use of chiral catalysts allows for the enantioselective synthesis of azetidines. For instance, cinchona alkaloid derivatives have been used to catalyze the formal [2+2] cycloaddition of allenoates and imines, producing 2,4-disubstituted azetidines with excellent enantioselectivity. thieme-connect.com Chiral azetidine-derived ligands themselves have found applications in asymmetric catalysis for various reactions. researchgate.netbirmingham.ac.ukbham.ac.uk

Chiral Pool Synthesis: Starting from readily available enantiopure materials, such as amino acids, provides a reliable method for producing chiral azetidines. thieme-connect.com This approach ensures that the stereochemistry of the final product is derived from the starting material.

Use of Chiral Auxiliaries: Chiral auxiliaries, such as tert-butanesulfinamide, can be employed to direct the stereochemical outcome of reactions leading to azetidine formation. rsc.org For example, the synthesis of C-2-substituted azetidines has been achieved with high levels of stereoselectivity using this approach. rsc.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides is another flexible method for preparing chiral azetidin-3-ones. nih.gov

Synthesis of the 4-Fluoropiperidine (B2509456) Moiety

The introduction of a fluorine atom into the 4-position of the piperidine ring can significantly modulate its properties. Various fluorination methodologies have been developed to achieve this transformation.

Fluorination Methodologies

The direct installation of fluorine onto a pre-formed piperidine ring or the construction of the ring from fluorinated precursors are the two main strategies.

Nucleophilic Fluorination: This is a common approach where a fluoride (B91410) source acts as a nucleophile.

Deoxofluorination of 4-hydroxypiperidines using reagents like diethylaminosulfur trifluoride (DAST) can be challenging and often leads to complex reaction mixtures. rsc.org

Ring-opening of epoxides with fluoride is another effective strategy. For instance, the regioselective opening of a piperidine-derived epoxide with HF-pyridine can yield a fluorinated alcohol, which can then be further elaborated. acs.org

The fluoro-Prins cyclization, using reagents like DMPU/HF, provides a diastereoselective synthesis of 4-fluoropiperidines from homoallylic amines and aldehydes. nih.govnih.gov This method often gives higher yields and better diastereoselectivity compared to classical reagents like pyridine (B92270)/HF. nih.govnih.gov

Electrophilic Fluorination: In this method, a source of "F+" is used to fluorinate an enolate or an equivalent carbanion. The deprotonation of a piperidine derivative at the 4-position followed by quenching with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), can introduce the fluorine atom. However, this method can suffer from low yields. rsc.org

From Fluorinated Precursors: Building the piperidine ring from already fluorinated starting materials is an alternative and often efficient approach.

Bromofluorination: The regioselective bromofluorination of N-Boc-4-methylenepiperidine using reagents like N-bromosuccinimide (NBS) and triethylamine (B128534) trishydrofluoride (Et3N·3HF) is a key step in a short and efficient synthesis of 4-aminomethyl-4-fluoropiperidines. rsc.org The resulting bromofluorinated intermediate can then undergo nucleophilic displacement of the bromine, followed by further functionalization. rsc.org

Hydrogenation of Fluoropyridines: The catalytic hydrogenation of fluorinated pyridines is a direct route to fluorinated piperidines. acs.org However, this approach can be complicated by competing hydrodefluorination. acs.org Specialized methods, such as a dearomatization–hydrogenation (DAH) process, have been developed to address this challenge. acs.org

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Nucleophilic Fluorination (Epoxide Opening) | HF-pyridine | Regioselective | Use of hazardous HF |

| Nucleophilic Fluorination (Fluoro-Prins) | DMPU/HF | High yield, diastereoselective | Requires specific precursors |

| Electrophilic Fluorination | LDA, NFSI | Direct fluorination | Often low yields |

| Bromofluorination | NBS, Et3N·3HF | Efficient, regioselective | Multi-step process |

| Hydrogenation of Fluoropyridines | Heterogeneous catalyst, H2 | Direct route | Risk of hydrodefluorination |

Stereoselective Fluoropiperidine Synthesis

The synthesis of stereochemically defined fluoropiperidines is a significant challenge in medicinal chemistry. The strategic introduction of fluorine can profoundly influence the conformational preferences and physicochemical properties of the piperidine ring. Several advanced strategies have been developed to control the stereochemistry at the fluorine-bearing carbon center.

One prominent method involves the catalytic hydrogenation of fluorinated pyridine precursors . This approach offers a direct route to saturated fluorinated heterocycles. For instance, a rhodium-catalyzed dearomatization–hydrogenation (DAH) process has been successfully employed for the synthesis of all-cis-(multi)fluorinated piperidines. nih.gov This one-pot reaction typically utilizes a rhodium(I) complex in conjunction with a boron-based reducing agent like pinacol (B44631) borane, followed by hydrogenation. nih.gov A key stereochemical outcome of this method is the consistent formation of products where the fluorine atom preferentially occupies an axial position in the piperidine ring. scientificupdate.com This preference is attributed to favorable dipole interactions between the C-F bond and the protonated nitrogen atom (C-F…H-N⁺). scientificupdate.com

Similarly, palladium-catalyzed hydrogenation of fluoropyridines provides a robust and simple method for accessing cis-fluorinated piperidines. nih.gov This heterogeneous catalysis approach is noted for its operational simplicity and tolerance to various functional groups, though it may be hampered by competitive hydrodefluorination, leading to non-fluorinated byproducts. nih.gov

Asymmetric hydrogenation of prochiral enamides represents another powerful tool for accessing enantioenriched fluoropiperidines. In one example, a fluoro-enamide, prepared from the corresponding 3-fluoro-4-aminopyridine, undergoes asymmetric hydrogenation using a ruthenium catalyst. scientificupdate.com While effective in establishing the desired stereochemistry, this method can be complicated by C-F bond reduction. The choice of catalyst and conditions is crucial to maximize enantioselectivity while minimizing defluorination. scientificupdate.com A similar strategy employs rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium (B92312) salts, which can generate chiral fluorinated piperidines with high diastereo- and enantioselectivity without the need for high-pressure hydrogen gas. dicp.ac.cn

More recently, asymmetric intramolecular aminofluorination of unactivated alkenes has emerged as a sophisticated method. This palladium(II)-catalyzed reaction utilizes chiral quinoline-oxazoline (Quox) ligands to achieve high enantioselectivity. researchgate.net The process involves the cyclization of an alkene-tethered amine onto which a fluorine atom is delivered, providing access to a diverse array of enantiomerically enriched β-fluoropiperidines. researchgate.net

Coupling Strategies for the Azetidinyl-Fluoropiperidine Scaffold

The construction of the this compound scaffold requires the formation of a C-N bond between the nitrogen atom of the 4-fluoropiperidine ring and the C3 position of the azetidine ring. Several modern catalytic and classical methods are suitable for this transformation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation. acsgcipr.org This reaction is highly versatile and can be applied to the coupling of an amine (4-fluoropiperidine) with an azetidine electrophile, such as a 3-haloazetidine or an azetidin-3-yl triflate/tosylate. The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, in the presence of a base such as sodium tert-butoxide. acsgcipr.orgresearchgate.net The choice of ligand is critical for reaction efficiency and can be tailored to the specific substrates. researchgate.net

An alternative transition metal-catalyzed approach is the Ullmann condensation or Goldberg reaction, which employs a copper catalyst. wikipedia.org Historically, these reactions required harsh conditions, but modern protocols utilize ligands such as amino acids or phenanthrolines to facilitate the coupling at lower temperatures. nih.govresearchgate.net This method can effectively couple an N-H containing heterocycle like 4-fluoropiperidine with a 3-haloazetidine. wikipedia.org

Reductive amination offers a more classical yet highly effective pathway to the target scaffold. This strategy involves the reaction of 4-fluoropiperidine with a protected 3-oxoazetidine (azetidin-3-one). The initial condensation forms an enamine or iminium ion intermediate, which is then reduced in situ by a hydride-based reducing agent. chim.it Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) are often preferred as they are selective for the iminium ion and tolerate a wide range of functional groups. This two-step, one-pot procedure is a common and efficient method for constructing C-N bonds in pharmaceutical synthesis. chim.it

Conformational Analysis and Structural Dynamics

Theoretical Frameworks for Conformational Preferences

The conformational landscape of fluorinated piperidines is primarily investigated through a combination of experimental and computational methods. nih.govd-nb.info Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique, where the analysis of coupling constants, such as the 3J(19F,1H) coupling, allows for the determination of the relative orientation (axial or equatorial) of the fluorine atom. d-nb.info

Computational investigations, particularly using Density Functional Theory (DFT) methods like M06-2X, provide a theoretical framework to rationalize these experimental observations. d-nb.inforesearchgate.net These studies analyze the molecule's electronic structure to identify the key forces governing its conformational equilibrium. The primary factors considered within these frameworks include:

Charge-Dipole Interactions: Electrostatic interactions, such as the attraction between the negatively polarized fluorine atom and a positively charged protonated nitrogen (C–F···H–N+), can significantly stabilize specific conformers. d-nb.inforesearchgate.net

Hyperconjugation: This involves electron donation from bonding orbitals (e.g., anti-periplanar C–H bonds) into the low-lying antibonding orbitals of adjacent bonds (e.g., σC–F and σC–N). d-nb.info This stereoelectronic effect, often referred to as the fluorine gauche effect, can favor conformations where such orbital overlap is maximized, frequently stabilizing an axial fluorine position. d-nb.info

Steric Repulsion: Standard steric hindrance between bulky substituents influences conformational preferences to avoid energetically unfavorable close contacts. d-nb.info

Pseudoallylic Strain: In N-substituted piperidines where the nitrogen's lone pair can conjugate with an adjacent π-system (e.g., an N-acyl or N-aryl group), the partial double-bond character of the C–N bond can force substituents at the 2-position into an axial orientation to relieve strain. acs.orgnih.gov

| Theoretical Factor | Description | Typical Effect on Fluorinated Piperidines |

|---|---|---|

| Charge-Dipole Interactions | Electrostatic attraction between partial positive and negative charges. | Stabilizes axial fluorine in protonated piperidinium (B107235) salts. d-nb.info |

| Hyperconjugation | Donation of electron density from a σ-orbital to an adjacent empty σ*-orbital. | Often stabilizes a gauche or axial orientation of the C-F bond. d-nb.info |

| Dipole Minimization | Molecular arrangement to reduce the overall dipole moment. | Can favor conformations with opposing bond dipoles. researchgate.net |

| Steric Repulsion | Repulsive forces between atoms or groups in close proximity. | Generally disfavors bulky axial substituents. d-nb.info |

These theoretical models collectively suggest that the conformation of fluorinated piperidines results from a delicate balance of competing electronic and steric effects. nih.govresearchgate.net

Influence of Solvent Polarity and Substituents on Conformation

The conformational equilibrium of 1-(azetidin-3-yl)-4-fluoropiperidine and related compounds is highly sensitive to the surrounding environment and the nature of its substituents. nih.govresearchgate.net

Solvent Polarity: Solvation plays a major role in determining conformational preferences. nih.gov Studies on various fluorinated piperidine (B6355638) derivatives have shown a clear correlation between solvent polarity and the stabilization of the conformer with the fluorine atom in the axial position. nih.gov Increasing the solvent polarity tends to favor the more polar conformer. For instance, in the case of a 4-fluoropiperidinium salt, the equatorial conformer was found to have a significantly larger dipole moment than the axial conformer, leading to its stabilization in highly polar solvents like water. nih.gov In another example, the conformational behavior of protected 3,5-difluoropiperidines was shown to invert from favoring the equatorial conformer in chloroform (B151607) (a less polar solvent) to the axial conformer in DMSO (a highly polar solvent). researchgate.net

| Compound | Solvent | Dielectric Constant (ε) | Favored Conformation |

|---|---|---|---|

| Pivaloyl-protected 3,5-difluoropiperidine | Chloroform | 4.81 | Equatorial Fluorine |

| DMSO | 46.7 | Axial Fluorine | |

| Boc-protected 3,5-difluoropiperidine | Chloroform | 4.81 | Equatorial Fluorine |

| DMSO | 46.7 | Axial Fluorine |

Data derived from computational and NMR studies on fluorinated piperidine analogs. researchgate.net

Conformational Restriction and Rigidity in Scaffold Design

In medicinal chemistry, the concept of conformational restriction is a powerful strategy in drug design. researchgate.net Flexible molecules must pay a significant entropic penalty to adopt the specific conformation required for binding to a biological target. By designing molecules that are pre-organized into the correct binding conformation, this entropic cost is minimized, which can lead to enhanced binding affinity and biological potency. researchgate.netacs.org

The this compound scaffold incorporates features that contribute to conformational rigidity. The introduction of a fluorine atom is a recognized strategy for creating conformationally rigid molecular scaffolds. nih.govnih.gov The stereoelectronic effects of fluorine can create a strong preference for a particular chair conformation (e.g., axial-F), thus reducing the population of other accessible conformations. nih.govnih.gov This principle has been successfully exploited to modulate the stability and folding of peptides and proteins. nih.gov

Furthermore, building rigid scaffolds, such as by creating fused or bridged ring systems, is a common approach to lock in a desired geometry. nih.gov For example, studies on opioid receptor antagonists showed that structurally rigid compounds, where a phenyl group was locked into the piperidine equatorial orientation, had potencies equal to or better than more flexible analogs. figshare.com The use of piperidine analogues in drug design is widespread, and creating spirocyclic, fused, and bridged scaffolds is a key strategy for developing molecules with improved pharmacokinetic properties. enamine.netpharmaceutical-business-review.com

The this compound structure represents a scaffold that leverages both the conformational-directing effects of the fluorine substituent and the defined three-dimensional shape imparted by the N-azetidinyl group. Such rigidified scaffolds are valuable in drug discovery as they allow for a more precise exploration of the chemical space around a biological target, potentially leading to drugs with improved selectivity and efficacy. acs.orgelsevierpure.com

Role As a Privileged Scaffold in Medicinal Chemistry Research

Structural Bioisosterism and Chemical Space Exploration

The concept of bioisosterism, the substitution of atoms or groups with other chemical entities that produce broadly similar biological activity, is a cornerstone of modern drug design. nih.gov The 1-(azetidin-3-yl)-4-fluoropiperidine scaffold is a masterful example of applied bioisosterism, leveraging the unique properties of both the azetidine (B1206935) ring and fluorine substitution to expand into novel and valuable chemical space.

The azetidine ring, a four-membered saturated heterocycle, serves as a bioisostere for larger, more common rings like piperidine (B6355638) or pyrrolidine. nih.govresearchgate.net Its inclusion imparts significant molecular rigidity and a distinct three-dimensional (3D) vector for substituents compared to its five- and six-membered counterparts. This constrained conformation can lead to enhanced binding affinity and selectivity for a specific target by locking the molecule into a more favorable bioactive conformation. Furthermore, replacing a larger ring system, such as piperazine, with an azetidine moiety can improve physicochemical properties like aqueous solubility and the fraction of sp3-hybridized carbons (Fsp3), characteristics that are often correlated with higher clinical success rates. nih.gov For instance, the replacement of a pyrazine (B50134) ring with an azetidine was shown to improve aqueous solubility tenfold in a series of oxytocin (B344502) antagonists. nih.gov

The strategic incorporation of a fluorine atom on the piperidine ring further refines the scaffold's properties. Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom, yet it can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions. eurekaselect.comnih.gov A single fluorine atom can lower the pKa of nearby amine groups, which can be crucial for modulating receptor interactions and improving oral bioavailability. This effect is particularly relevant for central nervous system (CNS) drug discovery, where controlling basicity is key to managing off-target activities, such as hERG channel affinity, and optimizing blood-brain barrier penetration. researchgate.net

The combination of the azetidine and the fluoropiperidine motifs creates a scaffold that offers a unique exploration of 3D chemical space. It provides a rigid, non-planar structure with modulated basicity and metabolic stability, making it an attractive starting point for developing novel drug candidates.

| Scaffold/Fragment | Bioisosteric Role | Key Physicochemical Impact | Reference Example |

|---|---|---|---|

| Azetidine | Bioisostere for piperidine, pyrrolidine, or piperazine | Increases Fsp3 character, enhances rigidity, improves solubility. nih.gov | Replacement of pyrazine in oxytocin antagonists. nih.gov |

| Fluorine | Bioisostere for hydrogen | Lowers pKa of adjacent amines, blocks metabolic sites, enhances binding affinity. | Common strategy in CNS drug design. researchgate.net |

| This compound | Combined scaffold | Provides a rigid 3D vector with modulated basicity and improved drug-like properties. | - |

Applications in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional high-throughput screening for identifying lead compounds. FBDD utilizes small, low-complexity molecules ("fragments") to probe a protein's binding sites, with subsequent optimization to develop high-affinity ligands. The success of FBDD is highly dependent on the quality and diversity of the fragment library.

There is a growing recognition that FBDD libraries need to move beyond flat, aromatic structures and incorporate more three-dimensional, Fsp3-rich scaffolds. nih.gov Such 3D fragments can access more complex and under-explored binding pockets, potentially leading to novel mechanisms of action and improved selectivity. The this compound scaffold is an ideal candidate for inclusion in modern FBDD libraries for several reasons:

Three-Dimensionality: The inherent non-planarity of the fused azetidine and piperidine rings provides a well-defined 3D architecture, which is underrepresented in many commercial fragment collections. nih.gov

Fsp3-Rich Character: The scaffold is entirely composed of sp3-hybridized carbons and nitrogens, contributing to improved solubility and pharmacokinetic profiles compared to more aromatic fragments.

Fluorine as a Screening Handle: The presence of a fluorine atom is particularly advantageous for FBDD. It allows for the use of highly sensitive 19F Nuclear Magnetic Resonance (NMR) spectroscopy for primary screening. dtu.dkresearchgate.net This technique is efficient, requires relatively small amounts of protein, and can rapidly detect weak fragment binding, which is often challenging with other biophysical methods. dtu.dk

Libraries of fluorinated, Fsp3-rich fragments have been specifically designed to facilitate rapid and efficient 19F-NMR-based screening campaigns. dtu.dk The this compound fragment fits perfectly within this paradigm, offering both structural novelty and a practical handle for hit identification. Once identified as a hit, the scaffold provides clear vectors for chemical elaboration—the secondary amine of the azetidine and other positions on the piperidine ring can be functionalized to "grow" the fragment into a more potent lead compound.

| FBDD Desirability Factor | Contribution of the Scaffold | Advantage in Drug Discovery |

|---|---|---|

| High Fsp3 Character | Saturated heterocyclic structure. | Improved solubility, better ADME properties. |

| Three-Dimensional Shape | Rigid, non-planar azetidinylpiperidine core. | Access to novel binding pockets and increased selectivity. nih.gov |

| Efficient Screening Handle | Presence of a fluorine atom. | Enables rapid and sensitive 19F-NMR screening. dtu.dkresearchgate.net |

| Clear Elaboration Vectors | Secondary amine on the azetidine ring. | Facilitates straightforward fragment-to-lead optimization. |

Pharmacophore Development and Structure-Activity Relationship (SAR) Studies

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition at a biological target. nih.gov The this compound scaffold presents a rich set of features that can be exploited in pharmacophore modeling and subsequent Structure-Activity Relationship (SAR) studies.

The key pharmacophoric features of this scaffold include:

A Hydrogen Bond Donor/Acceptor: The secondary amine within the azetidine ring can act as both a hydrogen bond donor and acceptor.

A Basic Center: The tertiary amine of the piperidine ring is a basic center that can form crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site. The pKa of this amine is subtly modulated by the electronegative fluorine atom.

A Hydrophobic/Polar Region: The fluorinated carbon on the piperidine ring can participate in specific polar interactions (e.g., with backbone amides) or contribute to hydrophobic packing, depending on the local environment of the binding site.

Defined 3D Geometry: The rigid structure holds these features in a specific spatial arrangement, which is a critical component of any pharmacophore model. mdpi.com

In a typical drug discovery campaign, this scaffold would serve as a starting point for extensive SAR exploration. Medicinal chemists would systematically modify different parts of the molecule to probe their importance for biological activity. For example, the azetidine nitrogen could be acylated, alkylated, or used to introduce further cyclic systems to explore new binding interactions. Similarly, the substitution pattern on the piperidine ring could be altered to optimize potency and selectivity. The 4-fluoro substituent could be moved to the 3-position or replaced with other small groups to fine-tune electronic and steric properties.

The benzoylpiperidine fragment is a well-known privileged structure, particularly for CNS targets like serotonin (B10506) receptors. mdpi.com By analogy, the azetidinyl-fluoropiperidine scaffold can be viewed as a next-generation privileged structure, offering more complex 3D features and improved physicochemical properties for a new wave of therapeutic targets.

Computational Chemistry and Chemoinformatics Investigations

Quantum Chemical Calculations

While specific quantum chemical studies exclusively focused on 1-(Azetidin-3-yl)-4-fluoropiperidine are not extensively detailed in publicly available literature, the principles of such calculations are fundamental to understanding its molecular properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are routinely applied to fluorinated heterocyclic systems to predict their conformational behavior and electronic characteristics. nih.govemerginginvestigators.org

The conformational landscape of fluorinated piperidines is a subject of considerable interest, as the orientation of the fluorine atom—axial versus equatorial—can significantly influence the molecule's polarity, metabolic stability, and interaction with biological targets. nih.govd-nb.info DFT calculations are instrumental in determining the relative free energies of different conformers, revealing a general preference for an axial fluorine orientation in many fluorinated piperidines. nih.govresearchgate.net This preference is often attributed to a combination of stabilizing electrostatic interactions (such as charge-dipole and C-F···H-N+ interactions) and hyperconjugation effects. researchgate.netresearchgate.netresearchgate.net For this compound, such calculations could precisely quantify the energetic landscape, confirming the most stable three-dimensional structure, which is crucial for subsequent molecular modeling.

Furthermore, quantum calculations can elucidate the electronic impact of the fluorine substituent. Fluorine's high electronegativity modifies the pKa of the piperidine (B6355638) nitrogen, a critical parameter for drug design. d-nb.infoscientificupdate.com Calculations can predict this pKa shift, which helps in tuning the basicity of the amine to optimize properties like solubility and to mitigate off-target effects, such as binding to the hERG potassium ion channel. scientificupdate.comnih.govcambridgemedchemconsulting.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational tools for predicting how a ligand like this compound might interact with a specific biological target. These studies help visualize the binding mode, predict binding affinity, and identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.

Although detailed docking studies for this specific compound against a particular target are not widely published, the utility of its scaffold has been demonstrated. For instance, a chemoinformatic screening of a library of fluorinated piperidines revealed that one such scaffold was recognized by the catalytic pocket of 3CLPro, the main protease of the SARS-CoV-2 coronavirus. nih.govacs.orgacs.org This finding highlights the potential of the fluorinated piperidine core to fit into biologically relevant active sites.

Docking simulations for this compound would involve placing its 3D conformation into the binding site of a target protein. The process scores various poses based on factors like electrostatic complementarity and desolvation penalties. The azetidine (B1206935) and fluoropiperidine moieties offer distinct vectors for interaction. The piperidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, while the fluorine atom can participate in favorable electrostatic or weak hydrogen bonding interactions. The azetidine ring provides a rigid, three-dimensional element that can explore deeper pockets within an active site.

Chemoinformatic Analysis for Scaffold Evaluation

Chemoinformatic analysis provides a quantitative assessment of a molecule's drug-like properties and its suitability as a scaffold for fragment-based drug discovery (FBDD). Key parameters for evaluating the this compound scaffold include its basicity (pKa), lead-likeness, and three-dimensionality (3D character).

Basicity (pKa): The introduction of fluorine atoms into a piperidine ring significantly lowers the basicity of the nitrogen atom. nih.gov Calculated pKa values for fluorinated piperidines show a marked decrease compared to their non-fluorinated analogues. acs.org This reduction in basicity is a desirable feature in drug design as it can reduce the affinity for hERG channels, thereby lowering the risk of cardiac toxicity. nih.govacs.org The effect is dependent on the position and orientation of the fluorine atom, with equatorial fluorine typically having a greater pKa-lowering effect than axial fluorine. cambridgemedchemconsulting.comyuntsg.com

Lead-Likeness and Three-Dimensionality: For a scaffold to be considered a valuable fragment for FBDD, it should possess "lead-like" properties and a significant degree of three-dimensionality. The 3D character of a molecule is often quantified using descriptors such as the fraction of sp³ hybridized carbons (Fsp³) and Principal Moments of Inertia (PMI) plots. researchgate.net Fluorinated piperidines, including scaffolds like this compound, are considered valuable 3D fragments. nih.govacs.org A higher Fsp³ count indicates greater saturation and a more complex, non-flat shape, which can lead to improved selectivity and better physicochemical properties. Chemoinformatic studies on libraries of fluorinated piperidines have confirmed their favorable 3D character compared to many existing drugs. acs.org

The table below summarizes key chemoinformatic properties evaluated for fluorinated piperidine scaffolds, which are relevant for assessing this compound.

| Chemoinformatic Parameter | Description | Significance for Scaffold Evaluation | Reference |

| Calculated pKa | The negative logarithm of the acid dissociation constant, indicating the basicity of the piperidine nitrogen. | Fluorination lowers pKa, which can reduce hERG affinity and mitigate cardiac toxicity risk. | nih.govacs.org |

| Lead-Likeness | A set of criteria (e.g., molecular weight, logP) that define a compound as a good starting point for lead optimization. | Ensures the scaffold has favorable physicochemical properties for drug development. | acs.org |

| Fraction sp³ (Fsp³) | The number of sp³ hybridized carbons divided by the total carbon count. | A higher Fsp³ value indicates greater saturation and three-dimensionality, which can improve binding selectivity and solubility. | researchgate.net |

| Principal Moments of Inertia (PMI) | A plot derived from the molecule's mass distribution, indicating its shape (rod-like, disc-like, or sphere-like). | Scaffolds occupying the upper "triangle" of the PMI plot (closer to spherical) are considered to have a more favorable 3D character for FBDD. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of 1-(Azetidin-3-yl)-4-fluoropiperidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the steric relationships between them. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecule's framework.

For a molecule like this compound, ¹H NMR spectroscopy would identify the chemical environment of each hydrogen atom. The protons on the azetidine (B1206935) and piperidine (B6355638) rings would exhibit characteristic chemical shifts and coupling patterns. For instance, the proton attached to the fluorine-bearing carbon in the piperidine ring would appear as a complex multiplet due to coupling with both the fluorine atom and adjacent protons. Similarly, the protons of the azetidine ring would show distinct signals corresponding to their positions.

Due to the absence of specific published experimental data for this compound, the following tables represent typical, predicted values based on the analysis of similar heterocyclic structures.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 4.75 - 4.50 | dddd | JHF ≈ 48 | 1H, Piperidine C4-H |

| 3.60 - 3.50 | m | 2H, Azetidine C2/C4-H | |

| 3.30 - 3.15 | m | 1H, Azetidine C3-H | |

| 2.90 - 2.75 | m | 2H, Azetidine C2/C4-H | |

| 2.70 - 2.55 | m | 2H, Piperidine C2/C6-H (eq) | |

| 2.20 - 2.05 | m | 2H, Piperidine C2/C6-H (ax) |

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

|---|---|---|

| 88.5 | d, ¹JCF ≈ 170 | Piperidine C4 |

| 60.1 | Azetidine C3 | |

| 55.2 | Azetidine C2/C4 | |

| 50.8 | d, ³JCF ≈ 8 | Piperidine C2/C6 |

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides the definitive, three-dimensional structure of a molecule in its solid, crystalline state. This method involves diffracting X-rays off a single crystal of the compound to determine the arrangement of atoms within the crystal lattice. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the absolute configuration and conformation of the molecule.

For this compound, a successful crystallographic analysis would yield a detailed structural model, confirming the connectivity of the azetidine ring to the piperidine ring at the nitrogen atom, and the position of the fluorine atom at the 4-position of the piperidine ring. It would also reveal the preferred conformation of both heterocyclic rings, for example, whether the piperidine ring adopts a chair conformation.

As no public crystallographic data is available for this specific compound, the following table illustrates the type of information that would be obtained from such an analysis, based on data for other small heterocyclic molecules.

Table 3: Illustrative X-ray Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.53 |

| b (Å) | 8.47 |

| c (Å) | 14.90 |

| α (°) | 90 |

| β (°) | 97.43 |

| γ (°) | 90 |

| Volume (ų) | 1325.7 |

| Z (molecules/unit cell) | 4 |

Chromatographic Methods for Research Purity Assessment

Chromatographic methods are indispensable for assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose due to its high resolution and sensitivity.

To assess the purity of this compound, a reversed-phase HPLC method is typically employed. In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (such as C18) and is eluted with a polar mobile phase. The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. A purity level of >95% is often required for research-grade chemicals.

In addition to HPLC, purification of the crude product during synthesis is often achieved using silica (B1680970) gel column chromatography, with a solvent system such as ethyl acetate (B1210297) and hexanes, which can yield purity levels of 95%. vulcanchem.com

Table 4: Typical HPLC Conditions for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | 90:10 Water/Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of complex heterocyclic compounds like 1-(azetidin-3-yl)-4-fluoropiperidine often presents challenges related to yield, scalability, and stereoselectivity. Future research is increasingly focused on overcoming these hurdles through innovative synthetic strategies.

One promising avenue is the application of continuous-flow chemistry . This technology offers significant advantages over traditional batch synthesis, including enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for straightforward scalability. rsc.orgdurham.ac.uk For the synthesis of fluorinated heterocycles, flow chemistry can facilitate challenging fluorination steps and the construction of the heterocyclic core with greater efficiency. rsc.orgacs.org The development of a flow-based synthesis for this compound could streamline its production for research and potential pharmaceutical applications.

Another key area of development is the advancement of catalytic methods for C-N bond formation . The coupling of the 3-aminoazetidine precursor with the 4-fluoropiperidine (B2509456) fragment is a critical step in the synthesis. Research into novel palladium- or copper-based catalytic systems could lead to more efficient and milder reaction conditions for this transformation. beilstein-journals.orgibs.re.kr Lanthanide catalysts, such as La(OTf)3, have also shown promise in the regioselective synthesis of azetidines, which could be adapted for the synthesis of precursors to this compound. frontiersin.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Continuous-Flow Synthesis | Improved safety, scalability, and reaction control. | Development of integrated flow processes for multi-step synthesis. durham.ac.ukacs.org |

| Advanced Catalysis | Higher yields, milder reaction conditions, and improved atom economy. | Design of new ligands and catalysts for efficient C-N bond formation. beilstein-journals.orgibs.re.kr |

| Photoredox Catalysis | Access to novel reaction pathways under mild conditions. | Application to the synthesis of fluorinated and azetidine-containing building blocks. researchgate.net |

Exploration in Chemical Biology and Advanced Probes

The structural features of this compound make it an attractive scaffold for the development of chemical probes to investigate biological systems.

The incorporation of this compound into fluorescent probes could enable the visualization and tracking of biological targets in real-time. mdpi.com By attaching a fluorophore to the this compound core, researchers could create tools for studying the localization and dynamics of specific proteins or receptors within cells.

Furthermore, the development of photoaffinity probes based on this scaffold is another promising direction. nih.govmdpi.com These probes can be used to covalently label and identify the protein targets of a bioactive compound. A photoaffinity probe incorporating the this compound moiety could be instrumental in elucidating its mechanism of action and identifying novel therapeutic targets.

The principles of bioorthogonal chemistry also offer exciting possibilities. website-files.comnih.govmdpi.comresearchgate.net By functionalizing this compound with a bioorthogonal handle, such as an azide (B81097) or an alkyne, it could be used in "click chemistry" reactions to label and study biomolecules in living systems without interfering with native biological processes. mdpi.comnih.gov

| Probe Type | Application | Research Goal |

| Fluorescent Probes | Live-cell imaging and target localization. | To visualize the distribution and dynamics of biological targets. mdpi.com |

| Photoaffinity Probes | Target identification and validation. | To covalently label and identify the protein binding partners of the compound. nih.govmdpi.com |

| Bioorthogonal Probes | In vivo labeling and tracking of biomolecules. | To study biological processes in their native environment without perturbation. website-files.comnih.gov |

Expanding the Scope of Azetidinyl-Fluoropiperidine Derivatives

Building upon the core structure of this compound, researchers are exploring the synthesis and biological evaluation of a diverse range of derivatives to probe structure-activity relationships (SAR) and identify compounds with improved therapeutic potential.

One area of focus is the development of analogs targeting the central nervous system (CNS) . The piperidine (B6355638) and azetidine (B1206935) motifs are common in CNS-active drugs, and modifications to the this compound scaffold could lead to new treatments for neurological and psychiatric disorders. nih.govkoreascience.kr SAR studies on related 4-aminopiperidine (B84694) derivatives have shown that modifications to the piperidine ring can significantly impact biological activity. mdpi.com

The design of novel G protein-coupled receptor (GPCR) ligands is another active area of research. GPCRs are a large family of cell surface receptors involved in a wide range of physiological processes, making them important drug targets. The rigid structure of the azetidine ring can provide conformational constraint, which is often beneficial for achieving high affinity and selectivity for specific GPCR subtypes.

The concept of bioisosterism is also being applied to the design of new derivatives. nih.govbaranlab.org By replacing certain functional groups with bioisosteres, it may be possible to improve the pharmacokinetic and pharmacodynamic properties of the parent compound. For example, replacing a phenyl group with a bioisosteric heterocycle could alter the compound's metabolic stability or receptor binding profile. nih.gov

| Derivative Class | Therapeutic Target | Design Strategy |

| CNS-Active Analogs | Receptors and transporters in the brain. | Modification of substituents to enhance blood-brain barrier penetration and target engagement. nih.gov |

| GPCR Ligands | Specific G protein-coupled receptors. | Introduction of functional groups to optimize receptor affinity and selectivity. |

| Bioisosteric Analogs | Various biological targets. | Replacement of key structural motifs to improve drug-like properties. nih.govbaranlab.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)-4-fluoropiperidine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example:

- Step 1 : Fluorination at the 4-position of piperidine using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

- Step 2 : Azetidine ring introduction via cyclization of a brominated precursor with ammonia derivatives.

- Yield Optimization : Key variables include temperature (0–5°C for fluorination ), solvent choice (e.g., dichloromethane for inert conditions ), and catalytic systems (e.g., Pd/C for hydrogenation steps). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR is essential for confirming fluorination at the 4-position (δ ~ -200 ppm for C-F environments ).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies ).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (theoretical MW: 172.22 g/mol) and detect impurities .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of aerosols, as fluorinated piperidines may release toxic gases (e.g., HF) under decomposition .

- Emergency Procedures : Neutralize spills with sodium bicarbonate and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling predict the conformational dynamics of this compound in drug-target interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model the compound’s flexibility in aqueous and lipid bilayer environments. Focus on the azetidine ring’s puckering and fluorine’s electronegativity effects on hydrogen bonding .

- Docking Studies : Employ AutoDock Vina to predict binding affinities to targets like G-protein-coupled receptors (GPCRs), where fluorinated piperidines often act as antagonists .

Q. What experimental strategies resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer :

- Phase Solubility Analysis : Measure solubility in DMSO, water, and ethanol at 25°C using UV-Vis spectroscopy. Note that fluorination reduces water solubility compared to non-fluorinated analogs .

- Co-Solvency Approach : Improve aqueous solubility via PEG-400 or cyclodextrin inclusion complexes, validated by dynamic light scattering (DLS) .

Q. How does the fluorination position (4- vs. 3-) on the piperidine ring affect the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Vitro Assays : Compare metabolic stability using liver microsomes. 4-Fluorination typically enhances metabolic resistance due to reduced CYP450 affinity .

- Permeability Studies : Use Caco-2 cell monolayers to assess intestinal absorption. Fluorine at the 4-position may improve logP (predicted ~1.8) and BBB penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.